molecular formula C18H15Cl2NO B11083361 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

Cat. No.: B11083361
M. Wt: 332.2 g/mol
InChI Key: HBESOAZVTUCMGT-UHFFFAOYSA-N
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Description

9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is a quinoline derivative with a unique structure that incorporates both chloro and phenyl groups. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chlorobenzaldehyde with suitable amines and cyclopentanone under acidic or basic conditions can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Chemistry

In chemistry, 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

Industry

In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol involves its interaction with specific molecular targets in cells. It can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. These interactions lead to its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as 6-chloro-4-quinolinol and 8-hydroxyquinoline. These compounds share structural similarities but differ in their functional groups and biological activities .

Uniqueness

The uniqueness of 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and phenyl groups contribute to its versatility in various applications .

Properties

Molecular Formula

C18H15Cl2NO

Molecular Weight

332.2 g/mol

IUPAC Name

9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

InChI

InChI=1S/C18H15Cl2NO/c19-11-6-4-10(5-7-11)17-13-3-1-2-12(13)16-14(20)8-9-15(22)18(16)21-17/h1-2,4-9,12-13,17,21-22H,3H2

InChI Key

HBESOAZVTUCMGT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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